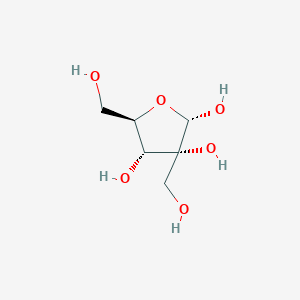

alpha-D-Hamamelofuranose

Description

Structure

3D Structure

Properties

CAS No. |

1932261-61-4 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |

InChI Key |

QQWKIYSNDOXBOU-ARQDHWQXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)(CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Alpha D Hamamelofuranose and Its Conjugates

Phytochemical Sourcing and Distribution Patterns

The occurrence of alpha-D-Hamamelofuranose is not widespread in the plant kingdom, with its presence being well-documented in specific genera. The bark of Hamamelis virginiana (Witch Hazel) stands out as the most prominent and extensively studied source.

Occurrence within Hamamelis virginiana (Witch Hazel) Bark

The bark of Hamamelis virginiana is a rich reservoir of hydrolysable tannins, with the most notable being hamamelitannin (B191367), a digalloyl ester of hamamelose. nih.govresearchgate.net In this conjugate, the this compound core is esterified with two galloyl groups. Quantitative analyses have demonstrated that the bark contains significantly higher concentrations of hamamelitannin compared to other parts of the plant, such as the leaves and stems. nih.gov

One study utilizing High-Performance Liquid Chromatography (HPLC) reported the concentration of hamamelitannin in the bark to be as high as 4.77% (w/w). nih.gov Another analysis quantified hamamelitannin content in a dried bark extract at 62.75 mg/g. mdpi.com Beyond the principal compound, hamamelitannin, other galloylhamameloses have also been identified in witch hazel bark, contributing to the diversity of this compound conjugates in this plant. jst.go.jp

Identification in Other Plant Genera (e.g., Caryocar, Sanguisorba)

The distribution of this compound and its conjugates extends to other plant genera, though the available research is less extensive than for Hamamelis virginiana.

Sanguisorba : The presence of galloylhamameloses has been confirmed in the underground parts of Sanguisorba officinalis L. jst.go.jp Specifically, 2',5-di-O-galloylhamamelose (hamamelitannin) and 2',3,5-tri-O-galloyl-D-hamamelofuranose have been identified in this species. jst.go.jp The genus is known to contain a variety of hydrolysable tannins, providing a chemical basis for the potential presence of other hamamelose esters. nih.govfrontiersin.org

Caryocar : Extensive phytochemical investigations of the genus Caryocar have identified a wealth of secondary metabolites, including fatty acids, carotenoids, and various phenolic compounds such as tannins and phenolic glycosides. scielo.brresearchgate.netmdpi.com However, based on the currently available scientific literature, the specific presence of this compound or its galloylated conjugates like hamamelitannin has not been reported in this genus.

Advanced Chromatographic and Extraction Techniques

The isolation and purification of this compound derivatives from plant matrices necessitate the use of specialized extraction and chromatographic methods to handle the complexity of the extracts and the chemical properties of these polar compounds.

Selective Extraction Procedures for Hamamelofuranose Derivatives

The initial step in isolating hamamelofuranose derivatives involves a selective extraction process to enrich the concentration of these hydrolysable tannins from the crude plant material.

A common approach involves the use of polar solvents. Soaking the powdered bark of Hamamelis virginiana in water or aqueous-organic solvent mixtures, such as ethanol-water, is a frequently employed method to facilitate the leaching of these compounds. uottawa.ca Microwave-assisted extraction is a more advanced technique that has been utilized to extract volatile components and could be adapted for the extraction of other phytochemicals from witch hazel bark. uottawa.ca The selection of the solvent system is critical; for instance, hydroalcoholic extracts are often prepared to capture a broad range of phenolic compounds, including the target galloylhamameloses.

Subsequent liquid-liquid partitioning, for example with ethyl acetate, can be used to further fractionate the crude extract and concentrate the tannin-rich fraction, which would include the hamamelofuranose derivatives. documentsdelivered.com

Multi-Stage Chromatographic Fractionation (e.g., TLC, HPLC, Sephadex LH-20)

Following extraction, a multi-stage chromatographic approach is essential for the separation and purification of individual hamamelofuranose conjugates.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial qualitative analysis of the extracts and for monitoring the progress of separation in other chromatographic techniques. For the visualization of galloylhamameloses, silica (B1680970) gel plates are typically used. The separated compounds can be detected under UV light (at 254 nm) and by spraying with specific reagents that react with phenolic compounds to produce colored spots.

Sephadex LH-20 Chromatography: This gel filtration chromatography is widely used for the separation of natural products, particularly polyphenols like tannins. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size and polarity when used with various organic solvents. It is particularly effective in separating oligomeric proanthocyanidins (B150500) and hydrolysable tannins, making it a key step in the fractionation of crude witch hazel extracts to isolate the galloylhamamelose-containing fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for the final purification and quantification of this compound derivatives. Reversed-phase columns, such as C18, are commonly employed. A gradient elution system using a mixture of solvents, for example, methanol, water, and an acid like orthophosphoric acid, allows for the separation of the various galloylhamameloses based on their polarity. nih.gov A photodiode array (PDA) detector is often used to monitor the elution, providing spectral information that aids in the identification of the separated compounds. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Solvent systems of varying polarity | Qualitative analysis, monitoring separation |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Organic solvents (e.g., ethanol, methanol) | Fractionation of crude extracts, separation of tannins |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Gradient of methanol/water/acid | Purification, quantification, and identification |

Biosynthetic Pathways and Precursor Metabolism of Alpha D Hamamelofuranose

Proposed Pathways for D-Hamamelose Formation (e.g., from Calvin Cycle Intermediates)

The precise enzymatic pathway for the biosynthesis of D-hamamelose (2-C-hydroxymethyl-D-ribose) in plants has not been fully elucidated. However, based on its structure as a C6 sugar derived from a five-carbon ribose backbone, a plausible pathway can be proposed that originates from primary metabolic routes like the Calvin cycle and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).

In photosynthetic organisms, the Calvin cycle is the primary pathway for carbon fixation, converting CO2 into three-carbon sugars. These can be used to produce hexoses like glucose-6-phosphate. The Pentose Phosphate Pathway, an alternative route for glucose metabolism, generates various sugar phosphates, including the crucial five-carbon sugar ribose 5-phosphate (R5P), which is a key precursor for nucleotide synthesis. wikipedia.orgmhmedical.commicrobenotes.com

The biosynthesis of D-hamamelose is thought to branch off from the PPP. The proposed key transformation involves the addition of a hydroxymethyl group to a pentose precursor, likely a derivative of D-ribose. This reaction is conceptually similar to an aldol addition. While the specific enzymes responsible for this step in plants are unknown, chemical syntheses of hamamelose have been achieved starting from precursors like D-ribose and D-arabinose, supporting the biological feasibility of a pentose sugar precursor. mdpi.comnih.govresearchgate.net

A hypothetical pathway can be outlined as follows:

Carbon Fixation: Intermediates are generated via the Calvin cycle in photosynthetic organisms.

Pentose Phosphate Pathway: These intermediates enter the PPP, leading to the production of D-ribose 5-phosphate.

Branched-Chain Formation: A specialized, yet-to-be-identified enzyme likely catalyzes an aldol-type addition of a one-carbon unit (e.g., from formaldehyde or a derivative) to the C2 position of a D-ribose derivative, forming the characteristic branched-chain structure of D-hamamelose.

This proposed pathway connects the formation of this specialized sugar to the central carbon metabolism of the plant.

Enzymatic Transformations Leading to Hamamelofuranose Glycosides

Once D-hamamelose is formed, it exists in equilibrium between its pyranose and furanose forms, including alpha-D-Hamamelofuranose. This core structure can then undergo various enzymatic transformations, primarily glycosylation and acylation, to form more complex natural products. The enzymatic synthesis of hamamelitannin (B191367) (2',5-di-O-galloyl-D-hamamelofuranose) from D-hamamelose has been studied and provides significant insight into these transformations. mdpi.com

These reactions are often catalyzed by biocatalysts like lipases, which can function in non-aqueous environments. mdpi.com For example, the enzyme Lipozyme TL IM has been effectively used as a biocatalyst for the acylation of D-hamamelose. nih.govnih.gov In a pilot study, the enzymatic benzoylation of D-hamamelose using vinyl benzoate as the acyl donor yielded mainly benzoylated furanoses (89% of the product mixture), demonstrating the feasibility of these enzymatic modifications. nih.govnih.gov

Further studies have explored enzymatic galloylation to produce hamamelitannin. The regioselectivity of these reactions is highly dependent on the substrates and reaction conditions. Enzymatic galloylation of a protected form, 2,3-O-isopropylidene-α,β-D-hamamelofuranose, with vinyl gallate provided only the 5-O-galloylated product in high yield (82%). nih.govnih.govmdpi.com Using unprotected D-hamamelose with certain vinyl gallates yielded 2',5-diacylated hamamelofuranoses. nih.gov The use of hydrophobized vinyl gallates, such as vinyl 2,3,5-tri-O-benzyl gallate, significantly improved yields, producing the 2',5-diacylated hamamelofuranoside, which after debenzylation yields hamamelitannin. mdpi.comnih.gov

| Enzyme/Catalyst | Substrate | Acyl Donor | Primary Product(s) | Yield |

|---|---|---|---|---|

| Lipozyme TL IM | D-Hamamelose | Vinyl benzoate | Benzoylated hamamelofuranoses | 89% (total furanoses) |

| Lipozyme TL IM | 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | 5-O-galloylated product | 82% |

| Lipozyme TL IM | D-Hamamelose | Vinyl gallate / triacetylgallate | 2',5-diacylated hamamelofuranoses | <20% |

| Lipozyme TL IM | D-Hamamelose | Hydrophobized vinyl gallates (methylated/benzylated) | 2',5-diacylated hamamelofuranoses | 65-84% |

| Lipozyme TL IM | D-Hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | 2',5-di-O-(2,3,5-tri-O-benzylgalloyl)-D-hamamelofuranoside | 84% |

Precursor Molecules and Metabolic Flux Analysis Towards this compound

The primary precursor molecule for this compound is D-hamamelose. As discussed, the biosynthesis of D-hamamelose itself likely originates from five-carbon sugar phosphates, such as D-ribose 5-phosphate, which are products of the Pentose Phosphate Pathway. wikipedia.orgnih.gov

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgrsc.orgnih.gov By using isotopically labeled substrates (e.g., ¹³C-labeled glucose), MFA can trace the flow of atoms through metabolic networks, providing a detailed map of cellular metabolism. wikipedia.orgnih.gov This approach allows researchers to understand how carbon is distributed among various pathways, identify metabolic bottlenecks, and predict the effects of genetic modifications. wikipedia.org

To date, specific MFA studies on the biosynthesis of D-hamamelose and this compound have not been reported in the literature. However, this methodology could be instrumental in confirming the proposed biosynthetic pathway and understanding its regulation. For instance, by supplying a plant or cell culture with ¹³C-glucose, researchers could track the incorporation of the ¹³C label into intermediates of the PPP, D-hamamelose, and its downstream glycosides. The resulting labeling patterns would provide quantitative data on the flux of carbon towards these specialized metabolites. Such an analysis could confirm the role of the PPP as the source of the hamamelose backbone and identify the rate-limiting enzymatic steps in the pathway, which could be targets for future metabolic engineering efforts to enhance the production of valuable compounds like hamamelitannin. wikipedia.orgnih.gov

Chemical and Enzymatic Synthesis of Alpha D Hamamelofuranose and Its Derivatization

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches combine the precision of enzymes with the practicality of chemical reactions, offering an effective pathway for modifying complex molecules like D-hamamelose. Enzymes, particularly lipases, operate under mild conditions, are often commercially available, and can be reused, making them valuable tools in sustainable chemistry. nih.gov They provide a solution to the common challenge of achieving regioselective acylation in molecules with multiple hydroxyl groups. nih.gov

The use of lipases for the acylation of D-hamamelose has been a primary focus of chemoenzymatic studies. Lipases, which have primarily evolved to hydrolyze triacylglycerols, demonstrate a broad substrate tolerance and can catalyze esterifications in aprotic organic solvents. nih.gov

Pilot studies on the enzymatic benzoylation of D-hamamelose using vinyl benzoate as the acyl donor and Lipozyme TL IM as the biocatalyst resulted predominantly in the formation of benzoylated furanoses (89% of products), with tribenzoates being the major component (52%). nih.govnih.gov This demonstrates the feasibility of using lipases to directly modify the unprotected sugar.

Further investigations have explored the enzymatic galloylation of a protected form, 2,3-O-isopropylidene-α,β-D-hamamelofuranose, with vinyl gallate. nih.govnih.govresearchgate.net This reaction, catalyzed by Lipozyme TL IM, yielded exclusively the 5-O-galloylated product, highlighting the high regioselectivity of the enzyme. nih.govnih.govresearchgate.net However, when unprotected D-hamamelose was subjected to enzymatic acylation with vinyl gallate and triacetylgallate, the yields of the desired 2′,5-diacylated hamamelofuranoses were low (below 20%). nih.govresearchgate.net

To improve yields, researchers have utilized hydrophobized vinyl gallates. The use of vinyl gallates modified by methylation or benzylation led to good yields (65–84%) of 2′,5-diacylated hamamelofuranoses. nih.govnih.govresearchgate.net The most successful result was achieved with vinyl 2,3,5-tri-O-benzyl gallate, which produced the 2′,5-diacylated product in an 84% yield. nih.govnih.govresearchgate.net

| Substrate | Acyl Donor | Biocatalyst | Solvent | Key Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| D-Hamamelose | Vinyl Benzoate (4 equiv.) | Lipozyme TL IM | t-BuMeO | Benzoylated Furanoses (mainly Tribenzoates) | 89% (total), 52% (tribenzoates) | nih.govnih.gov |

| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl Gallate | Lipozyme TL IM | t-BuMeO | 5-O-galloylated product | 82% | nih.govnih.govresearchgate.net |

| D-Hamamelose | Vinyl Gallate / Triacetylgallate | Lipozyme TL IM | t-BuMeO | 2′,5-diacylated hamamelofuranoses | <20% | nih.govresearchgate.net |

| D-Hamamelose | Hydrophobized Vinyl Gallates (methylated/benzylated) | Lipozyme TL IM | - | 2′,5-diacylated hamamelofuranoses | 65-84% | nih.govnih.govresearchgate.net |

| D-Hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | Lipozyme TL IM | - | 2′,5-diacylated hamamelofuranoside | 84% | nih.govnih.govresearchgate.net |

Achieving regioselectivity in the modification of polyhydroxylated molecules like hamamelose is a significant synthetic challenge. nih.gov Biocatalysts, especially lipases, are employed to overcome this hurdle by selectively targeting specific hydroxyl groups. nih.gov

A clear example of this regioselectivity is the enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate, which exclusively acylates the primary hydroxyl group at the C-5 position, yielding only the 5-O-galloylated product. nih.govnih.govresearchgate.net This high degree of selectivity is crucial for constructing complex molecules without the need for extensive protection and deprotection steps.

When using unprotected D-hamamelose, the regioselectivity shifts. The use of hydrophobized gallate donors, such as vinyl 2,3,5-tri-O-benzyl gallate, leads to the formation of 2′,5-diacylated hamamelofuranoses. nih.govnih.govresearchgate.net This indicates that the enzyme selectively acylates the primary hydroxyl groups at the C-2' and C-5 positions, demonstrating a different regioselective pattern compared to the protected substrate. The ability to control which hydroxyl groups are modified by choosing the appropriate substrate and acyl donor is a powerful aspect of these chemoenzymatic strategies. researchgate.net

The efficiency of lipase-catalyzed reactions is highly dependent on the reaction conditions and the nature of the substrates. researchgate.netmdpi.com Optimization of these parameters is critical for achieving high yields and reaction rates. researchgate.netdtu.dk

Solvent Effects: The choice of solvent significantly impacts reaction outcomes. In the enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose, changing the solvent from t-butyl alcohol (t-BuOH) to t-butyl methyl ether (t-BuMeO) resulted in a shorter reaction time (61 hours vs. 242 hours) and a higher yield (82% vs. 66%). nih.govnih.govresearchgate.net

Substrate Specificity: The structure of the acyl donor is a key determinant of reactivity. The enzyme Lipozyme TL IM shows marked substrate specificity. For instance:

More hydrophobic donors, like vinyl 3,4,5-tri-O-acetylgallate, led to the formation of large amounts of acetylated byproducts when reacting with the protected hamamelofuranose. nih.govresearchgate.net

Hydrophobized vinyl gallates (methylated or benzylated) proved to be excellent substrates for the acylation of D-hamamelose, providing good yields (65-84%). nih.govnih.gov

A silylated vinyl gallate derivative did not proceed in the reaction, indicating it is not a suitable substrate for this enzyme. nih.govnih.govresearchgate.net

The best results for the synthesis of hamamelitannin (B191367) precursors were obtained with vinyl 2,3,5-tri-O-benzyl gallate, which yielded the desired 2′,5-diacylated product in 84% yield. nih.govnih.gov

This demonstrates that tailoring the acyl donor by modifying its hydrophobicity can dramatically improve the yield and selectivity of the biocatalytic process.

Targeted Chemical Synthesis Approaches

While enzymatic methods offer high selectivity, targeted chemical synthesis remains a fundamental approach for producing alpha-D-hamamelofuranose derivatives. These methods rely on the strategic use of protecting groups and controlled reaction conditions to achieve the desired molecular architecture.

The synthesis of complex carbohydrates often requires a multi-step process of protecting and deprotecting hydroxyl groups to ensure that reactions occur at the desired positions. rsc.org

In the synthesis of hamamelitannin, a key intermediate is 2,3-O-isopropylidene-α,β-D-hamamelofuranose. nih.govnih.gov The isopropylidene group serves as a protecting group for the hydroxyls at the C-2 and C-3 positions. This protection strategy allows for the selective chemical or enzymatic modification of the remaining free hydroxyl groups at the C-2' and C-5 positions. nih.gov After the desired acyl groups are installed, the isopropylidene group is removed (deprotection) to yield the final product.

The synthesis of the D-hamamelose starting material itself involves protection strategies. It can be prepared from D-arabinose in a multi-step process that utilizes intermediates such as methyl 3,4-O-isopropylidene-β-D-erythro-pentopyranosidulose, again highlighting the essential role of protecting groups in carbohydrate chemistry. nih.gov Following the acylation steps, a final deprotection step, such as hydrogenation over palladium on charcoal to remove benzyl groups, yields the target molecule. nih.gov

The formation of ester linkages (acylation) is a central step in the synthesis of hamamelofuranose derivatives like hamamelitannin. Several chemical methods have been developed to achieve this transformation.

One effective method involves the acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with 3,4,5-tri-O-acetylgalloyl chloride. nih.govnih.gov This reaction can be promoted by various reagents, and the choice of promoter affects the product distribution and yield.

| Method | Promoter/Reagents | Key Outcome | Yield | Reference |

|---|---|---|---|---|

| Method A | Triethylamine, 4-dimethylaminopyridine | Complex mixture of products | - | nih.gov |

| Method B | Dibutyltin oxide (Bu₂SnO) | Selective formation of the desired di-O-galloyl product | 79% (after deprotection) | nih.govnih.gov |

| Method C | Zinc oxide | Formation of mono-, di-, and tri-galloylated products | - | nih.gov |

| Historical Method (1969) | Pyridine/Tetrahydrofuran | Acylation of benzyl β-D-hamamelofuranoside with tri-O-benzylgalloyl chloride | 22% (overall) | nih.gov |

High-Yield and Scalable Preparative Methodologies for Hamamelofuranose Analogues

The development of efficient and scalable synthetic routes to this compound and its analogues is crucial for advancing research into their biological activities and potential applications. Methodologies that offer high yields and are amenable to large-scale production are of particular interest. Both chemical and enzymatic approaches have been explored to achieve these goals, with a significant focus on the regioselective acylation of the hamamelose core.

Chemical Synthesis Approaches

Several methods for the galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose have been investigated to optimize reaction conditions and yields. These methods utilize different reagents and catalysts, as detailed in the table below.

Table 1: Chemical Methods for the Galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose

| Method | Acylating Agent | Catalyst/Promoter | Solvent | Key Conditions | Product(s) | Yield(s) |

|---|---|---|---|---|---|---|

| A | 3,4,5-tri-O-acetylgalloyl chloride | Triethylamine, 4-dimethylaminopyridine | CH₂Cl₂ | 0 °C to room temp., 3 h | 5-monoacyl, 2',5-diacyl | - |

| B | 3,4,5-tri-O-acetylgalloyl chloride | Dibutyltin oxide | Methanol, then CH₂Cl₂ | Reflux, then 0 °C to room temp., 2 h | - | - |

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regioselectivity and milder reaction conditions. Lipases, in particular, have been successfully employed as biocatalysts for the acylation of D-hamamelose and its derivatives.

A pilot study on the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as the biocatalyst in tert-butyl methyl ether (t-BuMeO) resulted in a high yield of benzoylated furanoses (89%), with tribenzoates accounting for 52% of the product mixture. mdpi.combohrium.comresearchgate.netnih.gov This demonstrates the feasibility of using enzymes for the efficient acylation of the hamamelose scaffold.

Enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate, catalyzed by Lipozyme TL IM, selectively produced the 5-O-galloylated product. mdpi.combohrium.comresearchgate.netnih.gov The choice of solvent was found to significantly impact the reaction's efficiency. The reaction in t-BuMeO was faster (61 hours) and resulted in a higher yield (82%) compared to the reaction in tert-butyl alcohol (t-BuOH). mdpi.comresearchgate.netnih.gov

To further improve yields and explore the synthesis of other analogues, hydrophobized vinyl gallates were utilized. The use of vinyl gallates modified by methylation or benzylation led to good yields (65–84%) of 2',5-diacylated hamamelofuranoses. mdpi.combohrium.comresearchgate.netnih.gov Notably, the reaction with vinyl 2,3,5-tri-O-benzyl gallate yielded the 2',5-diacylated hamamelofuranoside as the sole product, which precipitated from the reaction mixture, simplifying purification and resulting in an 84% yield after 96 hours. mdpi.combohrium.comresearchgate.netnih.gov A subsequent debenzylation step provided hamamelitannin in an 82% yield from hamamelose over two steps. mdpi.combohrium.comresearchgate.netnih.gov This two-step synthesis is described as preparatively undemanding and suitable for multigram preparations, highlighting its scalability. mdpi.combohrium.comresearchgate.netnih.gov

Table 2: Enzymatic Acylation of D-Hamamelose and its Derivatives using Lipozyme TL IM

| Substrate | Acyl Donor | Solvent | Reaction Time | Product(s) | Yield(s) |

|---|---|---|---|---|---|

| D-Hamamelose | Vinyl benzoate | t-BuMeO | 50 h | Benzoylated furanoses (mixture) | 89% total |

| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | t-BuOH | 242 h | 5-O-galloylated product | 66% |

| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | t-BuMeO | 61 h | 5-O-galloylated product | 82% |

In contrast, the enzymatic acylation of D-hamamelose with vinyl gallate and vinyl triacetylgallate in t-BuMeO yielded the desired 2',5-diacylated hamamelofuranoses in low yields of less than 20%. mdpi.comresearchgate.netnih.gov This underscores the importance of selecting the appropriate acyl donor to achieve high yields in enzymatic syntheses.

Structural Elucidation and Advanced Spectroscopic Characterization of Alpha D Hamamelofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of molecular structure and conformation.

Proton (¹H) NMR spectroscopy is instrumental in defining the stereochemistry of the furanose ring system in hamamelose derivatives. The chemical shift (δ), multiplicity, and coupling constants (J) of the anomeric proton (H-1) are particularly diagnostic. In the alpha-anomer of a furanose, the H-1 signal typically appears as a singlet or a narrow doublet, reflecting its stereochemical orientation relative to the adjacent protons.

In studies of benzoylated derivatives of D-hamamelofuranose, the anomeric proton signal for the alpha-form is consistently identified. For instance, in 2′,5-Di-O-benzoyl-α,β-D-hamamelofuranose, the H-1α proton resonates as a singlet at approximately 5.35 ppm. researchgate.net This characteristic downfield shift and singlet multiplicity are key identifiers for the α-anomeric configuration in this furanose system. Further analysis of the coupling constants between adjacent protons (e.g., ³J(H1,H2)) provides critical data to establish the relative stereochemistry and conformation of the five-membered ring. nih.gov

| Proton | 2′,5-Di-O-benzoyl-α-D-hamamelofuranose (δ, ppm) | 1,2′,5-tri-O-benzoyl-α-D-hamamelofuranose (δ, ppm) |

|---|---|---|

| H-1α | 5.35 (s) | 6.54 (s) |

| H-3α | 4.08 (d, J=8.1 Hz) | 4.18 (d, J=6.6 Hz) |

| H-4α | 4.29 (ddd) | - |

| H-5aα | 4.64 (dd, J=12.2, 2.8 Hz) | - |

| H-5bα | 4.47-4.41 (m) | - |

| H-2′aα | 4.39 (d, J=11.5 Hz) | - |

| H-2′bα | 4.34 (d, J=11.5 Hz) | 4.42 (d, J=11.6 Hz) |

Carbon-13 (¹³C) NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. Each unique carbon atom yields a distinct resonance, with its chemical shift indicating its functional group and local electronic environment. For carbohydrates, the anomeric carbon (C-1) resonance is particularly important, with its chemical shift being indicative of the α- or β-configuration.

In the solid state, the conformation of carbohydrates can be investigated using Cross-Polarization Magic-Angle Spinning (CP MAS) NMR. This technique overcomes the challenges of broad spectral lines typically observed in solids, providing high-resolution spectra. A study utilizing ¹³C CP MAS NMR on solid D-hamamelose revealed a complex pattern of resonances in both the anomeric and ring carbon regions. nih.gov This complexity indicated that in the solid state, D-hamamelose does not exist as a single conformer but rather as a mixture of four cyclic forms: the α-furanose, β-furanose, α-pyranose, and β-pyranose. nih.gov This finding, supported by X-ray crystallography, underscores the conformational flexibility of hamamelose and the power of solid-state NMR in characterizing such equilibria. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for the analysis of non-volatile compounds in complex mixtures. It is widely applied in natural product chemistry to identify constituents in plant extracts. The analysis of extracts from Hamamelis virginiana (witch hazel) using HPLC, often coupled with MS, has been successful in identifying hamamelitannin (B191367) (2′,5-di-O-galloyl-hamamelose), a prominent natural derivative of hamamelose. researchgate.netnih.gov In these analyses, a reversed-phase C18 column is typically used with a gradient elution system, for example, involving methanol, water, and an acid modifier like orthophosphoric acid, to achieve separation of the various phenolic compounds before they enter the mass spectrometer for detection and identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Monosaccharides like hamamelose are not directly volatile and require chemical derivatization prior to GC-MS analysis. The standard and most common method involves the conversion of the sugar into its corresponding alditol acetate. cohlife.orgtaylorfrancis.com

This process involves two main steps:

Reduction: The monosaccharide is reduced, for example with sodium borohydride, to convert the aldehyde or ketone group into a primary alcohol, forming the corresponding sugar alcohol (alditol). This step eliminates the possibility of forming multiple anomeric peaks from a single sugar. cohlife.org

Acetylation: The hydroxyl groups of the alditol are then acetylated, typically using acetic anhydride, to produce the peracetylated alditol. This derivative is volatile and thermally stable, making it suitable for GC analysis. cohlife.orgtaylorfrancis.com

The resulting alditol acetates are separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The fragmentation patterns, which typically involve cleavage of the carbon-carbon bonds of the alditol backbone, provide a fingerprint that aids in the identification of the original sugar. glycopedia.eu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental composition. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

This technique has been applied to derivatives of D-hamamelofuranose to confirm their molecular formulas. The close agreement between the calculated (calcd) and experimentally found (found) exact masses provides unambiguous confirmation of the elemental composition.

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2,3-O-Isopropylidene-1,2′,5-tri-O-(3,4,5-tri-O-acetylgalloyl)-α-D-hamamelofuranose | [M + Na]⁺ | 799.16976 | 799.16946 |

| 1,2′,5-Tri-O-benzoyl-β-D-hamamelofuranose | [M + Na]⁺ | 515.13125 | 515.13167 |

X-ray Crystallography for Definitive Three-Dimensional Structure

The process begins with the cultivation of a high-quality single crystal of the compound of interest. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots of varying intensities.

This diffraction pattern is meticulously recorded, and the data is processed to determine the unit cell dimensions—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. By analyzing the intensities and positions of the diffracted spots, the electron density map of the molecule can be calculated. This map allows for the precise placement of each atom within the three-dimensional space of the unit cell.

For a molecule such as alpha-D-Hamamelofuranose, X-ray crystallography would definitively confirm the furanose ring structure, the stereochemistry at each chiral center, and the conformation of the hydroxymethyl group. The resulting structural model would provide precise measurements of all bond lengths and angles.

Should crystallographic data for this compound become available, it would typically be presented in a format similar to the following hypothetical table:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1046.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.520 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

This definitive structural information is invaluable for understanding the molecule's physical and chemical properties, its interactions with biological systems, and for providing a basis for computational modeling and further research.

Mechanistic Investigations of Biological Activities Mediated by Alpha D Hamamelofuranose Conjugates

Enzymatic Regulation and Inhibition Studies

Conjugates of alpha-D-hamamelofuranose, notably hamamelitannin (B191367), have been identified as potent modulators of enzymatic activity. These interactions are critical to their biological effects, particularly in the context of metabolic and inflammatory regulation.

Mechanisms of Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govscielo.br Inhibition of this enzyme can delay glucose absorption, thereby reducing postprandial blood glucose levels. nih.govnih.gov This mechanism is a primary target for the management of non-insulin-dependent diabetes mellitus. scielo.br

Hamamelitannin, a prominent conjugate of hamamelose, has demonstrated significant inhibitory activity against α-glucosidase. Research has established its inhibition constant (Ki) to be 25.79 ± 9.25 nM. mdpi.comresearchgate.net This potent inhibition suggests that the molecular structure of hamamelitannin, which features a flexible D-hamamelose core with two gallic acid esterifications, allows it to effectively interact with the active site of the α-glucosidase enzyme. mdpi.com By competitively binding to the enzyme, it prevents the hydrolysis of polysaccharides, thus exerting its metabolic regulatory effect. nih.govmdpi.com While synthetic α-glucosidase inhibitors like acarbose (B1664774) are effective, they can be associated with adverse side effects, highlighting the therapeutic interest in plant-derived inhibitors such as hamamelitannin. scielo.brmdpi.com

Interaction with Human Leukocyte Elastase (HLE) Activity

Human Leukocyte Elastase (HLE) is a serine protease involved in the degradation of extracellular matrix proteins, most notably elastin (B1584352). nih.gov While essential for tissue remodeling and inflammatory responses, excessive HLE activity can lead to tissue damage and is implicated in conditions involving chronic inflammation. nih.govresearchgate.net Consequently, inhibitors of HLE are of significant therapeutic interest.

Extracts from Hamamelis virginiana (witch hazel), a primary natural source of hamamelitannin and other hamamelose conjugates, have shown potent anti-elastase activity. nih.govresearchgate.net In one study assessing various plant extracts, witch hazel extract demonstrated a very high inhibitory activity of 82.05% in a superoxide (B77818) dismutase (SOD) mimetic activity assay. nih.govresearchgate.net This suggests that compounds within the extract can effectively neutralize the enzymatic action of HLE, potentially preventing the degradation of elastin and protecting skin elasticity. nih.gov

Antioxidant and Redox Modulation

The polyphenolic nature of this compound conjugates is central to their capacity to modulate oxidative stress. They can act directly by scavenging free radicals and indirectly by protecting cells from oxidative damage.

Electron Transfer Capacity and Free Radical Scavenging Pathways

Hamamelitannin and related polyphenols from Hamamelis virginiana are highly effective free radical scavengers. researchgate.net The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize unstable radicals, a process facilitated by the numerous hydroxyl groups on the molecule's galloyl moieties. mdpi.com When hamamelitannin interacts with a free radical like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), it donates a hydrogen atom or electron, resulting in the formation of the stable, non-radical DPPH-H molecule. mdpi.com The resulting phenoxy radical on the hamamelitannin molecule is stabilized through resonance delocalization. mdpi.comresearchgate.net

The efficacy of hamamelitannin as a radical scavenger has been quantified in various assays. It has demonstrated potent activity against peroxyl radicals, showing a higher activity (IC50 = 95.3 ± 2.7 µM) than the standard antioxidant dl-alpha-tocopherol (B57034) in a spin-trapping assay. nih.gov Further studies have established its capacity to scavenge multiple types of radicals, with its performance being comparable to or exceeding that of synthetic antioxidants like Butylated hydroxytoluene (BHT). mdpi.comresearchgate.net

Table 1: Radical Scavenging Activity of Hamamelitannin Compared to Standard Antioxidants Data sourced from multiple in vitro assays. mdpi.comresearchgate.net

| Compound | DPPH• IC50 (µg/mL) | ABTS•+ IC50 (µg/mL) | DMPD•+ IC50 (µg/mL) |

|---|---|---|---|

| Hamamelitannin | 19.97 | 12.83 | 15.16 |

| α-Tocopherol (Vitamin E) | 11.31 | 8.37 | 7.11 |

| BHA (Butylated hydroxyanisole) | 10.10 | 5.07 | 11.99 |

| BHT (Butylated hydroxytoluene) | 25.95 | 6.99 | 8.72 |

| Trolox (Vitamin E analog) | 7.05 | 6.16 | 4.33 |

Cellular Protection against Oxidative Stress

Beyond direct radical scavenging, hamamelose conjugates provide significant protection to cells against oxidative damage. Hamamelitannin has been shown to shield cells from damage induced by radiation and peroxides. mdpi.comnih.gov In a study on murine fibroblasts exposed to oxidative stress, hamamelitannin conferred the highest cell survival rate (27.6% at 50 µM) compared to other tested antioxidants. nih.gov

Extracts from Hamamelis virginiana have demonstrated a profound ability to reduce intracellular levels of reactive oxygen species (ROS) in human skin cells. mdpi.com When human keratinocytes and fibroblasts were exposed to hydrogen peroxide (H2O2), pretreatment with the extract significantly lowered ROS accumulation in a dose-dependent manner. Notably, at higher concentrations, the extracts reduced ROS levels to below those of even the untreated control cells, indicating a powerful capacity to restore cellular redox balance. mdpi.com This cellular protective effect is crucial for mitigating the damage that underlies skin aging and inflammation. mdpi.comnih.gov

Modulation of Intercellular Communication Pathways

This compound, as a central component of the gallotannin hamamelitannin, is implicated in the modulation of critical intercellular signaling pathways. These interactions are pivotal in the context of inflammatory responses and microbial communication, highlighting the potential of its conjugates to influence complex biological systems.

Influence on Tumor Necrosis Factor-alpha (TNF-α) Signaling

Hamamelitannin, a conjugate of this compound, has demonstrated a significant inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α)-mediated cellular responses. nih.govresearchgate.net TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and regulating the inflammatory cascade. In a study involving the endothelial cell line EAhy926, hamamelitannin was shown to protect against TNF-α-induced cell death and DNA fragmentation in a dose-dependent manner. nih.gov Complete protection was observed at concentrations of 10 microM and higher. nih.gov This protective effect was comparable to that of epigallocatechin gallate, another well-known polyphenol. nih.gov

Interestingly, while hamamelitannin effectively inhibited the cytotoxic effects of TNF-α, it did not interfere with the TNF-α-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) or the subsequent adhesion of monocytic U937 cells. nih.gov This suggests a specific mechanism of action that uncouples the apoptotic signaling cascade from the pathways leading to endothelial adhesiveness. The anti-TNF-α activity of hamamelitannin may, in part, explain the traditional use of Hamamelis virginiana extracts in managing conditions with an inflammatory component. nih.govexplorationpub.com

Table 1: Effect of Hamamelitannin on TNF-α-Mediated Endothelial Cell Death

| Concentration of Hamamelitannin (µM) | Protection against TNF-α-induced DNA Fragmentation | Protection against TNF-α-induced Cytotoxicity |

|---|---|---|

| 1-10 | Dose-dependent inhibition | Dose-dependent inhibition |

| >10 | 100% | 100% |

Data derived from in vitro studies on EAhy926 endothelial cells. nih.gov

Quorum Sensing Interference in Bacterial Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density, a process crucial for biofilm formation and virulence. nih.govnih.gov The this compound conjugate, hamamelitannin, has been identified as a potent inhibitor of QS in Staphylococcus aureus. nih.govnih.govresearchgate.net

Mechanistic studies indicate that hamamelitannin interferes with the TraP QS system in S. aureus. nih.govnih.gov This interference leads to a significant increase in the susceptibility of S. aureus biofilms to antibiotics such as vancomycin. nih.govnih.gov Further investigations using RNA sequencing revealed that hamamelitannin treatment affects the expression of genes involved in peptidoglycan biosynthesis and extracellular DNA (eDNA) release, both of which are critical for biofilm integrity. nih.gov By targeting the QS system, hamamelitannin does not directly kill the bacteria but rather disrupts their communication, thereby reducing their pathogenicity and increasing their vulnerability to conventional antibiotics. nih.govresearchgate.net This anti-virulence approach is a promising strategy to combat antibiotic resistance. nih.gov

Antiviral Activity at the Molecular Level

Conjugates of this compound have been investigated for their ability to interfere with viral life cycles. The antiviral activity is often attributed to the larger molecules in which this compound is embedded, such as hamamelitannin and other tannins found in Hamamelis virginiana.

Mechanisms Against Herpes Simplex Virus Type 1 (HSV-1)

While direct studies on this compound are limited, research on extracts from Hamamelis virginiana provides insights into potential antiviral mechanisms against Herpes Simplex Virus Type 1 (HSV-1). A study on a hydroalcoholic extract of the bark demonstrated that a fraction rich in oligomeric and polymeric proanthocyanidins (B150500) exhibited significant anti-HSV-1 activity. nih.gov In contrast, the lower molecular weight fraction, which predominantly contained hamamelitannin, showed weaker antiviral effects. nih.gov This suggests that while the this compound core is present, the specific antiviral activity against HSV-1 in these extracts is more strongly associated with the polymeric tannin structures rather than the monomeric hamamelitannin. nih.gov

Interactions with Influenza A Virus and Human Papillomavirus (HPV)

Research has demonstrated that hamamelitannin, a key conjugate of this compound, exhibits antiviral efficacy against both Influenza A Virus (IAV) and Human Papillomavirus (HPV). nih.govplos.orgresearchgate.net The mechanism of action, however, appears to differ based on the molecular weight of the tannin compounds involved.

In the case of Human Papillomavirus (HPV) type 16, tannin-rich extracts from Hamamelis virginiana were shown to inhibit viral infection by preventing the attachment of the virus to host cells. nih.govplos.org However, individual low molecular weight compounds, including hamamelitannin, did not significantly reduce HPV attachment on their own. nih.gov This again suggests that the larger polymeric structures are more effective in blocking the initial stages of HPV infection. nih.govplos.org

Table 2: Antiviral Activity of Hamamelitannin

| Virus | Proposed Mechanism of Action | Efficacy |

|---|---|---|

| Influenza A Virus (IAV) | Inhibition of neuraminidase activity. nih.govplos.org | Does not inhibit hemagglutination (viral attachment). nih.govplos.org |

| Human Papillomavirus (HPV) 16 | No significant inhibition of viral attachment. nih.gov | Weaker activity compared to higher molecular weight tannins. nih.gov |

Data based on studies of Hamamelis virginiana extracts and their components. nih.govplos.org

Interplay with Cellular Metabolic Pathways (Conceptual Framework)

While direct and extensive research on the specific interplay of this compound with cellular metabolic pathways is not widely documented, a conceptual framework can be established based on the activities of its well-studied conjugate, hamamelitannin, and the general metabolism of furanose sugars.

Hamamelitannin has been shown to influence glucose metabolism. researchgate.net Studies have demonstrated its ability to enhance glucose uptake and glycogen (B147801) storage in a dose-dependent manner, suggesting an insulin-mimetic effect. mdpi.com This modulation of glucose metabolism is linked to the upregulation of key genes and proteins within the insulin (B600854) signaling pathway. researchgate.net Given that this compound forms the core sugar moiety of hamamelitannin, it is plausible that this furanose structure is recognized by cellular machinery involved in carbohydrate metabolism, although its specific metabolic fate and downstream signaling effects remain to be elucidated.

As a furanose, this compound could potentially interact with enzymes that process five-membered ring sugars. Its entry into cellular metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, would depend on the presence of specific kinases that can phosphorylate it, a prerequisite for further metabolism. The unique branched-chain structure of hamamelose (2-C-hydroxymethyl-D-ribose) may lead to the formation of unique metabolic intermediates, which could, in turn, influence other interconnected pathways. Further research is required to trace the metabolic journey of this compound within the cell and to understand how its structure dictates its interaction with metabolic enzymes and signaling networks.

Implications for Carbohydrate Metabolism

Emerging evidence strongly suggests that conjugates of this compound, such as hamamelitannin, play a significant role in modulating carbohydrate metabolism. These effects are primarily attributed to the influence on glucose uptake, its subsequent storage, and the enzymatic breakdown of complex carbohydrates.

One of the key findings is the insulin-mimetic activity of hamamelitannin. researchgate.net A study demonstrated a dose-dependent increase in glucose uptake in L6 myotubes upon treatment with hamamelitannin, with the maximum effect observed at a concentration of 100 µM. researchgate.net This suggests that hamamelitannin can stimulate glucose transport into skeletal muscle cells, a critical step in maintaining glucose homeostasis. This action is believed to be mediated through the activation of downstream signaling events in the insulin pathway, such as the Insulin Receptor Tyrosine Kinase (IRTK) and Phosphoinositide 3-kinase (PI3K), which are crucial for the translocation of GLUT4 glucose transporters to the cell membrane. mdpi.com

Beyond enhancing glucose uptake, hamamelitannin also appears to promote the conversion of glucose into glycogen for storage. researchgate.netmdpi.com This effect further contributes to its potential role in managing hyperglycemia. The ability to both facilitate glucose entry into cells and promote its storage as glycogen underscores the potential of this compound conjugates to act as modulators of glucose metabolism.

Furthermore, hamamelitannin has been identified as a potent inhibitor of α-glycosidase. mdpi.com This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com By inhibiting α-glycosidase, hamamelitannin can delay the digestion and absorption of carbohydrates, leading to a lower postprandial blood glucose spike. mdpi.com The inhibitory constant (Ki) for hamamelitannin against α-glycosidase was found to be 25.79 ± 9.25 nM, indicating a high affinity and potent inhibitory action. mdpi.com

Biological Activities of Hamamelitannin Related to Carbohydrate Metabolism

| Biological Activity | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Insulin-Mimetic Activity | Dose-dependent increase in glucose uptake in L6 myotubes (maximal at 100 µM). | Stimulation of downstream insulin signaling pathways (IRTK, PI3K), leading to GLUT4 translocation. | researchgate.netmdpi.com |

| Glycogen Storage | Promotes the conversion of glucose to glycogen. | Enhances glucose storage, contributing to reduced blood glucose levels. | researchgate.netmdpi.com |

| α-Glycosidase Inhibition | Potent inhibitor with a Ki value of 25.79 ± 9.25 nM. | Delays carbohydrate digestion and absorption in the small intestine. | mdpi.com |

Potential Cross-Talk with Polyol Pathway Dynamics

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose (B13574) via the intermediate sorbitol. harvard.edu Under normal glycemic conditions, this pathway is not highly active. However, in states of hyperglycemia, the increased intracellular glucose levels can lead to a significant flux through the polyol pathway. harvard.edu The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. harvard.edu

While direct studies on the interaction of this compound or its conjugates with the polyol pathway are not yet available, a plausible hypothesis for a potential cross-talk can be formulated based on the known activities of related natural compounds. Many natural products, particularly those rich in phenolic compounds like tannins, have been shown to be inhibitors of aldose reductase. nih.gov The galloyl groups present in hamamelitannin are phenolic in nature and are likely responsible for many of its observed biological activities.

Therefore, it is conceivable that the galloyl moieties of hamamelitannin could interact with and inhibit aldose reductase. By inhibiting this key enzyme, hamamelitannin could potentially reduce the conversion of excess glucose to sorbitol. The accumulation of sorbitol is a known contributor to diabetic complications due to the osmotic stress it induces in cells. nih.gov

The potential inhibition of the polyol pathway by this compound conjugates like hamamelitannin could have significant implications. By mitigating the flux of glucose through this pathway, these compounds could help to alleviate the cellular stress associated with hyperglycemia. This represents an important area for future research to elucidate the precise mechanisms and the extent of this potential interaction.

Hypothesized Interaction of this compound Conjugates with the Polyol Pathway

| Component | Potential Target | Hypothesized Mechanism | Potential Outcome | Reference |

|---|---|---|---|---|

| Galloyl Moieties of Hamamelitannin | Aldose Reductase | Inhibition of the enzyme's active site due to the phenolic nature of the galloyl groups. | Reduced conversion of glucose to sorbitol, leading to decreased osmotic stress. | nih.gov |

Computational and in Silico Approaches in Alpha D Hamamelofuranose Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of alpha-D-Hamamelofuranose, docking simulations have been primarily utilized to understand the interactions of its galloylated derivative, hamamelitannin (B191367), with various protein targets. These simulations reveal that the this compound core acts as a crucial scaffold, positioning the galloyl moieties for optimal interaction with amino acid residues within the binding sites of target proteins.

Research has shown that hamamelitannin exhibits strong binding affinities for several key proteins involved in oxidative stress and apoptosis. Molecular dynamics simulations have further supported these docking studies by confirming the stability of the predicted binding poses.

| Target Protein | Predicted Biological Effect | Key Interacting Residues | Role of this compound Core |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of AChE, relevant to Alzheimer's disease | Gln11, Asn101, Thr145 | Provides the structural framework for the galloyl groups to interact with the active site. |

| Butyrylcholinesterase (BChE) | Inhibition of BChE, also relevant to Alzheimer's disease | Data not specified in available literature | Serves as the central scaffold for ligand binding. |

| Carbonic Anhydrase I & II (CA I & II) | Inhibition of CA isoenzymes | Data not specified in available literature | Orients the galloyl moieties for effective binding within the enzyme's active site. |

| α-Glucosidase | Inhibition of α-glucosidase, relevant to diabetes mellitus | Data not specified in available literature | Forms the core structure that fits into the enzyme's binding pocket. |

Virtual Screening and Prediction of Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While large-scale virtual screening studies specifically for this compound are not extensively documented, the identification of hamamelitannin as a bioactive compound in various assays suggests that the this compound core is a valuable pharmacophore.

In silico target prediction tools can be employed to screen this compound and its derivatives against databases of known protein structures. This approach can help to identify potential new biological targets and elucidate the mechanisms of action for its observed biological activities. The general workflow for such a virtual screening process is outlined below.

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | Generation of 3D structures of this compound and its virtual analogues. | To create a diverse set of candidate molecules for screening. |

| 2. Target Selection | Identification of a panel of protein targets associated with specific diseases (e.g., cancer, neurodegenerative diseases). | To define the biological space for screening. |

| 3. Molecular Docking | Docking of the compound library against the selected protein targets. | To predict binding affinities and poses. |

| 4. Hit Identification and Filtering | Selection of compounds with the best docking scores and favorable interaction patterns. Application of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters. | To prioritize promising candidates for further investigation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

For this compound, QSAR studies can be instrumental in understanding the structural requirements for its biological activities. A 3D-QSAR study on a series of hamamelitannin derivatives has provided insights into the key molecular features that govern their inhibitory potential. Such models can be leveraged to design novel analogues of this compound with enhanced therapeutic properties. The development of a QSAR model typically involves the following key components.

| Component | Description | Example for this compound Analogues |

|---|---|---|

| Training Set | A set of molecules with known biological activities used to build the model. | A series of this compound derivatives with experimentally determined inhibitory concentrations (IC50) against a specific target. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Topological, electronic (e.g., partial charges), and steric (e.g., molecular shape) descriptors of the hamamelofuranose scaffold and its substituents. |

| Statistical Method | An algorithm used to correlate the molecular descriptors with the biological activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), or machine learning algorithms. |

| Model Validation | Assessment of the model's predictive power using internal and external validation techniques. | Cross-validation (q²), correlation coefficient (R²), and prediction of the activity of a separate test set of compounds. |

By employing these computational approaches, researchers can continue to explore the therapeutic potential of this compound, identify new biological targets, and design novel, more effective analogues for a range of diseases.

Future Research Trajectories and Academic Impact of Alpha D Hamamelofuranose

Deciphering Complete Biosynthetic Pathways for Hamamelofuranose Derivatives

The complete elucidation of the biosynthetic pathways leading to alpha-D-hamamelofuranose and its derivatives, such as the bioactive hamamelitannin (B191367), remains a significant area of investigation. Current understanding points to a complex series of enzymatic reactions, beginning with the formation of the core hamamelose sugar. While the precise sequence of enzymes and intermediate molecules is not fully mapped, it is hypothesized that the pathway involves key steps of isomerization and phosphorylation of sugar precursors.

Further research is critical to identify and characterize the specific enzymes, such as isomerases, kinases, and glycosyltransferases, that catalyze each step of hamamelofuranose synthesis. A deeper understanding of the genetic regulation of these enzymes will also be crucial. This knowledge will not only provide fundamental insights into plant biochemistry but also open avenues for metabolic engineering to enhance the production of these valuable compounds in their native plant sources or in microbial systems.

A proposed, though not fully elucidated, pathway for the biosynthesis of hamamelitannin, a key derivative of this compound, involves the shikimate pathway for the synthesis of gallic acid. nih.gov This is then followed by the glycosylation of gallic acid to form β-glucogallin, which acts as a galloyl donor. nih.gov The subsequent transfer of galloyl groups to the hamamelofuranose core is a critical step that requires further investigation to identify the specific galloyltransferases involved.

Designing Novel this compound Analogues with Enhanced Biological Potentials

The structural framework of this compound presents a versatile scaffold for the design and synthesis of novel analogues with potentially enhanced or novel biological activities. The inherent bioactivity of naturally occurring derivatives like hamamelitannin, which includes antioxidant and anti-inflammatory properties, provides a strong rationale for exploring synthetic modifications. mdpi.com

Future research in this area will focus on creating a diverse library of hamamelofuranose analogues through targeted chemical and enzymatic synthesis. nih.gov Modifications could include altering the substituent groups on the furanose ring, introducing different acyl groups in place of the galloyl moieties found in hamamelitannin, or synthesizing glycosides with different sugar partners. For instance, enzymatic acylation has been successfully employed to produce 2',5-diacylated hamamelofuranoses with good yields. nih.gov

The biological potential of these novel analogues would then be systematically evaluated through a battery of in vitro and in vivo assays. This structure-activity relationship (SAR) data will be invaluable for identifying lead compounds with improved therapeutic efficacy or novel mechanisms of action. The synthesis of such analogues opens the door to multigram preparations, facilitating more extensive biological testing. nih.gov

Interactive Data Table: Synthetic Approaches to Hamamelitannin Analogues

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Yield (%) | Reference |

| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Chemical Acylation | Bu2SnO, 3,4,5-tri-O-acetylgalloyl chloride | Hamamelitannin | 79 | nih.gov |

| D-hamamelose | Enzymatic Benzoylation | Vinyl benzoate, Lipozyme TL IM | Benzoylated furanoses | 89 | nih.gov |

| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Enzymatic Galloylation | Vinyl gallate, Lipozyme TL IM | 5-O-galloylated product | 82 | nih.gov |

| D-hamamelose | Enzymatic Acylation | Vinyl 2,3,5-tri-O-benzyl gallate | 2',5-diacylated hamamelofuranoside | 84 | nih.gov |

Advanced Mechanistic Dissection of Bioactive Roles at Sub-Cellular Levels

While the antioxidant and anti-inflammatory properties of hamamelofuranose derivatives like hamamelitannin are recognized, a detailed understanding of their mechanisms of action at the subcellular level is still emerging. Future research must delve deeper into the molecular targets and signaling pathways modulated by these compounds.

Advanced techniques in molecular and cellular biology will be instrumental in this endeavor. This includes identifying specific protein interactions, characterizing effects on enzyme kinetics, and elucidating impacts on gene expression. For example, understanding how these compounds interact with key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) or modulate signaling cascades like the NF-κB pathway will provide a more precise picture of their anti-inflammatory effects. mdpi.com

Furthermore, investigating the subcellular localization of these compounds and their metabolites will be crucial. Techniques such as fluorescence microscopy and subcellular fractionation can reveal where these molecules accumulate within the cell and, consequently, where they are most likely to exert their biological effects.

Systems Biology Integration for Comprehensive Understanding of Cellular Interactions

A systems biology approach offers a powerful framework for integrating the multifaceted data generated on this compound and its derivatives to build a comprehensive model of their cellular interactions. iomcworld.comiomcworld.com This holistic approach moves beyond the study of individual components to an analysis of the complex and dynamic networks within a biological system. iomcworld.com

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of how hamamelofuranose-containing compounds perturb cellular networks. iomcworld.com These models can help to identify previously unknown targets and pathways affected by these molecules and predict potential synergistic or antagonistic interactions with other cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.